molecular formula C22H19N5O2S2 B2470754 N-(3-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide CAS No. 946255-49-8

N-(3-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide

Cat. No.: B2470754
CAS No.: 946255-49-8
M. Wt: 449.55
InChI Key: DDMKHYUESMEUPV-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazine core substituted with a phenyl group at position 7 and a methyl group at position 2. The thioacetamide linkage connects the thiazolo-pyridazine moiety to an N-(3-acetamidophenyl) group. The 3-acetamidophenyl substituent likely enhances solubility and bioavailability compared to simpler alkyl or aryl groups, a hypothesis supported by trends in related acetamide derivatives .

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S2/c1-13(28)23-16-9-6-10-17(11-16)25-18(29)12-30-22-20-21(31-14(2)24-20)19(26-27-22)15-7-4-3-5-8-15/h3-11H,12H2,1-2H3,(H,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMKHYUESMEUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN=C2SCC(=O)NC3=CC=CC(=C3)NC(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H19N5O2S2C_{22}H_{19}N_{5}O_{2}S_{2}, with a molecular weight of 449.55 g/mol. The compound features a thiazole-pyridazine moiety which is known for various biological activities.

Biological Activity Overview

Research indicates that compounds containing thiazole and pyridazine structures exhibit significant biological activities, including:

  • Antitumor Activity : Many thiazole derivatives have shown promising results against various cancer cell lines.
  • Antibacterial Properties : Some derivatives demonstrate efficacy against drug-resistant bacteria.
  • Anti-inflammatory Effects : Certain compounds exhibit potential in reducing inflammation.

The mechanisms by which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Many thiazole derivatives are known to trigger programmed cell death in cancer cells.
  • Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes.

Antitumor Activity

A study evaluated the cytotoxic effects of related thiazole compounds on various cancer cell lines. The results indicated that compounds with similar structural motifs to this compound showed significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines:

CompoundIC50 (μM) MCF-7IC50 (μM) HeLa
3d73 ± 329 ± 2.9
Paclitaxel5.25 - 11.037.76

These findings suggest that the compound may have comparable or superior activity relative to established chemotherapeutics like paclitaxel .

Antibacterial Activity

Another study on triazole-thiadiazole derivatives indicated that certain structural modifications led to enhanced antibacterial activity against Gram-positive bacteria, outperforming traditional antibiotics like ampicillin . This suggests that this compound may also possess similar antimicrobial properties.

Scientific Research Applications

Anticancer Potential

Recent studies have explored the anticancer properties of N-(3-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown effective inhibition of cell proliferation in lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The mechanism of action is hypothesized to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been evaluated through molecular docking studies, suggesting its potential as a 5-lipoxygenase (5-LOX) inhibitor. This activity could make it a candidate for treating inflammatory diseases, as 5-LOX plays a critical role in leukotriene biosynthesis, which is involved in asthma and other inflammatory conditions .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structure–activity relationship (SAR) studies suggest that modifications in the thiazole and pyridazine moieties can enhance antimicrobial potency .

Synthesis and Characterization

A study published in Molecules detailed a synthetic route for producing similar thiazole-containing compounds, emphasizing the importance of optimizing reaction conditions to improve yield and purity . This method can be adapted for synthesizing this compound.

Pharmacological Evaluations

In another case study, researchers conducted a series of biological evaluations on derivatives of thiazole-containing acetamides, highlighting their potential as novel therapeutic agents with multifaceted biological activities . This research aligns with ongoing investigations into this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo[4,5-d]pyridazine and Pyrimidine Derivatives

Compounds with thiazolo[4,5-d]pyridazine or pyrimidine cores share structural similarities with the target molecule. For example, 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (19) () contains a 7-phenyl-substituted thiazolo-pyrimidine core. Key differences include:

  • Substituent Effects : The target compound’s pyridazine ring (vs. pyrimidine in compound 19) may alter electronic properties and binding interactions.
  • Synthetic Methods : Compound 19 was synthesized via microwave-assisted or conventional heating in DMF with glacial acetic acid, suggesting similar conditions could apply to the target compound .
Table 1: Comparison of Thiazolo-Pyridazine/Pyrimidine Derivatives
Compound Core Structure Key Substituents Synthesis Method
Target Compound Thiazolo[4,5-d]pyridazine 7-phenyl, 2-methyl, N-(3-acetamidophenyl) Hypothetical: Nucleophilic substitution
Compound 19 () Thiazolo[4,5-d]pyrimidine 7-phenyl, coumarin-linked Microwave/conventional heating

Thiadiazole-Based Acetamide Derivatives

describes thiadiazole derivatives (e.g., 5e, 5j ) with acetamide linkages and variable aryl/alkylthio groups. These compounds differ in core structure (1,3,4-thiadiazole vs. thiazolo-pyridazine) but share functional groups like thioether and acetamide. Key comparisons include:

  • Physical Properties : Melting points for thiadiazole derivatives range from 132–170°C, with higher values correlating to bulkier substituents (e.g., 5g: 168–170°C with ethylthio group) . The target compound’s melting point is unreported but may follow similar trends.
  • Yield Optimization : Compound 5h (benzylthio substituent) achieved 88% yield, suggesting electron-donating groups improve reaction efficiency . The target’s 3-acetamidophenyl group may similarly enhance reactivity.
Table 2: Thiadiazole Derivatives vs. Target Compound
Compound () Core Structure Substituents Yield (%) Melting Point (°C)
5e 1,3,4-Thiadiazole 4-chlorobenzylthio, phenoxyacetamide 74 132–134
5j 1,3,4-Thiadiazole 4-chlorobenzylthio, isopropylphenoxy 82 138–140
Target Compound Thiazolo-pyridazine 7-phenyl, N-(3-acetamidophenyl) N/A N/A

Triazinoindole-Based Acetamides

highlights triazino[5,6-b]indole derivatives (e.g., 23, 24) with thioacetamide linkages. These compounds differ in core heterocycles but share the acetamide functional group. Notable contrasts include:

  • Biological Relevance: Compounds 25 and 27 (brominated triazinoindoles) may exhibit enhanced halogen bonding in biological targets compared to the target compound’s phenyl groups .
  • Purity and Synthesis: All triazinoindole derivatives in achieved >95% purity, indicating robust synthetic protocols that could inform the target compound’s production .

Other Acetamide Derivatives

and describe acetamides with perfluoroalkylthio groups or simplified alkyl chains (e.g., N-methyl substituents). These compounds lack fused heterocyclic cores but highlight the role of substituents:

  • Solubility and Toxicity : Perfluoroalkylthio derivatives () are associated with environmental persistence, whereas the target’s aromatic groups may reduce such risks .
  • N-Substituent Effects : The N-(3-acetamidophenyl) group in the target compound likely improves target specificity compared to N-methyl or N-propyl analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide, and how can purity be ensured?

  • Methodology : Synthesis involves multi-step reactions, including nucleophilic substitution, condensation, and thioether formation. Key steps include:

  • Substitution reactions under alkaline conditions to introduce the acetamide group (e.g., using 3-chloro-4-fluoronitrobenzene as a precursor) .
  • Thiol-alkylation to attach the thiazolo[4,5-d]pyridazine moiety, requiring controlled temperatures (60–80°C) and solvents like DMF or THF .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity (>95%) product .
    • Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and LC-MS to detect byproducts .

Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in characterizing the compound’s functional groups?

  • Methodology :

  • ¹H/¹³C NMR : The acetamide proton (NH) appears as a singlet at δ 10.2–10.5 ppm, while the thiazole protons resonate at δ 7.2–8.1 ppm. Aromatic protons from the phenyl group show splitting patterns between δ 6.8–7.5 ppm .
  • IR : Stretching vibrations for C=O (amide I band at ~1650 cm⁻¹) and C-S (thioether at ~680 cm⁻¹) confirm key functional groups .
    • Data Contradiction : Overlapping signals in NMR can be resolved using 2D techniques (HSQC, HMBC) to assign quaternary carbons and verify connectivity .

Advanced Research Questions

Q. What strategies address contradictory data in biological activity assays (e.g., IC₅₀ variability) for this compound?

  • Methodology :

  • Assay Replication : Conduct dose-response curves in triplicate using standardized protocols (e.g., ATP-based kinase assays for enzyme inhibition) .
  • Control Optimization : Include positive controls (e.g., staurosporine for kinase inhibition) and validate solvent effects (DMSO ≤ 0.1%) to minimize artifacts .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance (p < 0.05) and calculate confidence intervals for IC₅₀ values .
    • Root Cause Analysis : Variability may stem from compound aggregation, impurities, or assay plate edge effects. Use dynamic light scattering (DLS) to detect aggregates .

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity and target binding?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfur in thioether) and redox potentials .
  • Docking Studies : Use AutoDock Vina to model interactions with targets like CDK2 (PDB ID: 1HCL). Key residues (e.g., Lys33, Glu81) form hydrogen bonds with the acetamide and thiazole groups .
    • Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values to refine binding hypotheses .

Q. What crystallographic techniques (X-ray diffraction) elucidate the compound’s 3D structure and intermolecular interactions?

  • Methodology :

  • Crystal Growth : Use vapor diffusion (hexane/ethyl acetate) to obtain single crystals suitable for X-ray analysis .
  • Refinement : Apply SHELXL for structure solution. The thiazolo-pyridazine core typically adopts a planar conformation, with π-π stacking (3.5–4.0 Å) between phenyl rings .
    • Data Interpretation : Hydrogen bonding (N-H···O=C, 2.8–3.0 Å) and van der Waals interactions dominate packing, influencing solubility and stability .

Methodological Considerations Table

Aspect Techniques Key Parameters References
Synthesis Nucleophilic substitution, condensationTemperature (60–80°C), solvent (DMF/THF)
Purification Column chromatography, recrystallizationEluent (ethyl acetate/hexane), solvent pair
Structural Analysis NMR, IR, X-ray diffractionδ 10.2–10.5 ppm (amide), π-π stacking
Biological Assays Kinase inhibition, ATP-based assaysIC₅₀ calculation, DMSO controls
Computational Modeling DFT, molecular dockingB3LYP/6-31G(d), AutoDock Vina

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